Radester

説明

BenchChem offers high-quality Radester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Radester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

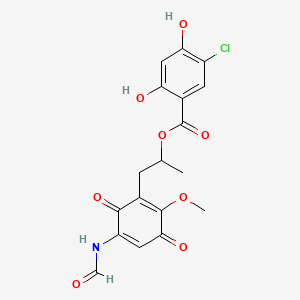

C18H16ClNO8 |

|---|---|

分子量 |

409.8 g/mol |

IUPAC名 |

1-(5-formamido-2-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl 5-chloro-2,4-dihydroxybenzoate |

InChI |

InChI=1S/C18H16ClNO8/c1-8(28-18(26)9-4-11(19)14(23)6-13(9)22)3-10-16(25)12(20-7-21)5-15(24)17(10)27-2/h4-8,22-23H,3H2,1-2H3,(H,20,21) |

InChIキー |

WJOCXYVCMMPHIA-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=C(C(=O)C=C(C1=O)NC=O)OC)OC(=O)C2=CC(=C(C=C2O)O)Cl |

同義語 |

radester |

製品の起源 |

United States |

An In-depth Technical Guide to the Chemical Structure and Activity of Dutasteride

Notice: The term "Radester" did not yield a known chemical compound in scientific databases. This document proceeds under the assumption that the intended query was for Dutasteride , a structurally and functionally characterized pharmaceutical agent. This guide is intended for researchers, scientists, and drug development professionals.

Dutasteride is a synthetic 4-azasteroid compound recognized for its potent inhibition of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT).[1] It is a selective inhibitor of both type 1 and type 2 isoforms of this enzyme, making it a dual 5α-reductase inhibitor.[1] Primarily, it is used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in men with an enlarged prostate.[1]

Chemical Identity and Structure

Dutasteride's chemical structure is a complex, multi-ring system derived from a 4-azasteroid framework. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide.[1][2]

Table 1: Chemical and Structural Identifiers for Dutasteride

| Identifier | Value | Reference |

| Molecular Formula | C27H30F6N2O2 | [1][3] |

| Molecular Weight | 528.53 g/mol | [3][4] |

| CAS Number | 164656-23-9 | [1][4] |

| PubChem CID | 6918296 | [1][4] |

| DrugBank ID | DB01126 | [2][4] |

| KEGG ID | D03820 | [4] |

Mechanism of Action: Dual Inhibition of 5α-Reductase

Dutasteride's primary mechanism of action is the competitive and specific inhibition of both type 1 and type 2 isoenzymes of 5α-reductase.[5] This enzyme is crucial for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[6] DHT is the principal androgen responsible for the initial development and subsequent enlargement of the prostate gland.[5] By inhibiting both isoforms, dutasteride leads to a significant reduction in circulating DHT levels, by up to 98%, which is more comprehensive than inhibitors that target only a single isoform.[4] This reduction in DHT leads to a decrease in prostate volume, improvement in BPH symptoms, and a reduced risk of acute urinary retention.[7][8]

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The efficacy of dutasteride is reflected in its high inhibitory potency and its pharmacokinetic profile, which allows for sustained suppression of DHT.

Table 2: Quantitative Pharmacological and Pharmacokinetic Data for Dutasteride

| Parameter | Value | Reference |

| IC50 (Type 1 5α-reductase) | 3.9 nM | [4] |

| IC50 (Type 2 5α-reductase) | 1.8 nM | [4] |

| Oral Bioavailability | ~60% (range 40-94%) | [4][9] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4][9] |

| Volume of Distribution (Vd) | 300-500 L | [5][10][11] |

| Plasma Protein Binding | >99% (Albumin and α-1 acid glycoprotein) | [5][10] |

| Metabolism | Hepatic (CYP3A4 and CYP3A5) | [4][5] |

| Elimination Half-life | ~5 weeks at steady state | [5] |

| Excretion | Primarily in feces as metabolites | [9] |

Experimental Protocols: In Vitro 5α-Reductase Inhibition Assay

The following provides a generalized methodology for determining the inhibitory activity of compounds like dutasteride against 5α-reductase in an in vitro setting.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against 5α-reductase.

Materials:

-

Source of 5α-reductase (e.g., microsomal fractions from human prostate tissue or cell lines like LNCaP).[12][13]

-

Substrate: Testosterone.[12]

-

Cofactor: NADPH.[12]

-

Test compound (Dutasteride) at various concentrations.

-

Reaction buffer (e.g., sodium phosphate buffer, pH 6.5).[12]

-

Extraction solvent (e.g., ethyl acetate).[12]

-

Analytical system for quantification (e.g., HPLC or LC-MS/MS).[14]

Workflow:

References

- 1. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. KEGG DRUG: Dutasteride [kegg.jp]

- 4. Dutasteride - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Dutasteride (Avodart): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Radester: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radester is a novel synthetic compound engineered as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and function of numerous client proteins essential for tumor cell growth and survival. This document provides a comprehensive technical overview of Radester, including its synthesis, detailed characterization, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Introduction

Heat Shock Protein 90 (Hsp90) has emerged as a promising therapeutic target in oncology. It is a highly conserved molecular chaperone that plays a pivotal role in maintaining the stability and function of a wide array of client proteins, many of which are key drivers of oncogenesis. These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules that are essential for the hallmarks of cancer. Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.

Radester is a rationally designed hybrid molecule that combines structural motifs from two well-known natural product Hsp90 inhibitors: radicicol and geldanamycin.[1] This design strategy aimed to leverage the potent inhibitory activities of both parent compounds while potentially offering an improved pharmacological profile. Radester has demonstrated significant cytotoxicity against cancer cell lines, and its activity is directly correlated with the degradation of Hsp90-dependent client proteins.[1] This guide provides an in-depth look at the synthesis of Radester, its analytical characterization, and the molecular pathways affected by its inhibitory action on Hsp90.

Synthesis of Radester

The synthesis of Radester is achieved through a multi-step process involving the preparation of key precursors derived from radicicol and geldanamycin, followed by their esterification to yield the final product. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of Radester

Materials:

-

Radicicol

-

Geldanamycin

-

Isopropyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Radicicol-derived Acid: Radicicol is first protected and then oxidatively cleaved to yield the corresponding carboxylic acid derivative. This intermediate is then purified by column chromatography.

-

Preparation of the Geldanamycin-derived Alcohol: Geldanamycin is selectively reduced to the corresponding hydroquinone, and the quinone moiety is protected. The resulting intermediate is then modified to introduce a primary alcohol.

-

Esterification: The radicicol-derived carboxylic acid (1.0 eq) and the geldanamycin-derived alcohol (1.2 eq) are dissolved in anhydrous DCM. DMAP (0.1 eq) is added, and the solution is cooled to 0 °C. DCC (1.2 eq) dissolved in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Radester as a solid.

Characterization of Radester

The structural identity and purity of the synthesized Radester are confirmed by a combination of spectroscopic and spectrometric techniques.

Analytical Data

| Analysis | Result |

| Appearance | White to off-white solid |

| Molecular Formula | C39H48Cl2N2O10 |

| Molecular Weight | 795.7 g/mol |

| Melting Point | 185-188 °C |

| Purity (HPLC) | >98% |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 795.2717, found: 795.2721 |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 reverse-phase column with a gradient elution of acetonitrile in water. Detection is performed at 254 nm.

Mechanism of Action and Signaling Pathway

Radester exerts its anticancer effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a multitude of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that drive cell proliferation, survival, and angiogenesis.

Hsp90 Chaperone Cycle and Inhibition by Radester

The Hsp90 chaperone cycle is a dynamic process that is dependent on ATP binding and hydrolysis. In its apo state, the Hsp90 dimer is in an open conformation. Binding of ATP to the N-terminal domain induces a conformational change, leading to a closed, active state that is competent for client protein folding and activation. Radester, like its parent compounds, binds to the N-terminal ATP-binding pocket of Hsp90, thereby preventing ATP binding and hydrolysis. This locks Hsp90 in an inactive conformation and prevents the proper folding and maturation of client proteins. The misfolded client proteins are then targeted for ubiquitination and degradation by the proteasome.

Caption: Hsp90 chaperone cycle and its inhibition by Radester.

Downstream Signaling Pathways Affected by Radester

By promoting the degradation of Hsp90 client proteins, Radester impacts multiple oncogenic signaling pathways. This pleiotropic effect is a key advantage of targeting Hsp90.

Caption: Downstream effects of Radester on oncogenic signaling pathways.

Conclusion

Radester is a promising Hsp90 inhibitor with a clear mechanism of action that involves the disruption of the Hsp90 chaperone machinery and the subsequent degradation of a wide range of oncoproteins. The synthetic route is well-defined, and the compound can be characterized by standard analytical techniques. The ability of Radester to simultaneously target multiple signaling pathways critical for cancer progression makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of Radester and other Hsp90 inhibitors.

References

The Mechanism of Action of Radester: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radester is a novel synthetic compound engineered as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the conformational maturation and stability of a multitude of oncogenic client proteins. This technical guide provides an in-depth overview of the mechanism of action of Radester in cellular models, focusing on its role as a disruptor of the Hsp90 protein folding machinery. The document details its effects on key signaling pathways implicated in cancer, presents quantitative data on its cytotoxic activity, and provides comprehensive experimental protocols for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular effects.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of a wide array of mutated and overexpressed oncoproteins that drive tumor initiation, progression, and survival. These "client" proteins are critical nodes in various signaling pathways that regulate cell growth, proliferation, and apoptosis.

Inhibition of Hsp90 leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This makes Hsp90 an attractive therapeutic target for cancer.

Radester is a rationally designed hybrid molecule that combines the structural features of two well-known natural product Hsp90 inhibitors: radicicol and geldanamycin.[1] Specifically, it incorporates the resorcinol ring of radicicol and the quinone moiety of geldanamycin, connected through an isopropyl ester.[1] This design aims to leverage the key interactions of both parent compounds within the N-terminal ATP-binding pocket of Hsp90, leading to potent inhibition of its chaperone function.

This guide will elucidate the mechanism by which Radester exerts its effects in cellular models, providing the necessary technical details for researchers in the field of drug discovery and oncology.

Mechanism of Action: Hsp90 Inhibition

Radester functions as a competitive inhibitor of the N-terminal ATP-binding pocket of Hsp90. The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding site, Radester prevents the conformational changes necessary for Hsp90 to process and stabilize its client proteins. This inhibition of Hsp90's ATPase activity leads to the destabilization and subsequent degradation of Hsp90-dependent client proteins via the ubiquitin-proteasome pathway.

Impact on Key Hsp90 Client Proteins: Her-2 and Raf

Two critical client proteins of Hsp90 that are central to the mechanism of action of Radester are the Human Epidermal Growth Factor Receptor 2 (Her-2) and the Raf kinase.

-

Her-2 (ErbB2): A receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumorigenesis. Her-2 is highly dependent on Hsp90 for its stability and proper conformation.

-

Raf-1 (c-Raf): A serine/threonine-specific protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.

By inhibiting Hsp90, Radester leads to the degradation of both Her-2 and Raf-1, thereby disrupting downstream signaling and inducing cytotoxic effects in cancer cells that are dependent on these pathways.[1]

Quantitative Data

The following tables summarize the available quantitative data for Radester and provide a template for further characterization.

Table 1: Cytotoxicity of Radester in MCF-7 Breast Cancer Cells [1]

| Compound | Cytotoxicity (IC₅₀) in MCF-7 Cells (µM) |

| Radester | 13.9 |

| Radester Hydroquinone | 7.1 |

Table 2: Hsp90 ATPase Inhibitory Activity of Radester (Representative Table)

Note: Specific IC₅₀ values for Radester in an Hsp90 ATPase assay are not currently available in the public domain. This table serves as a template for such an evaluation.

| Compound | Hsp90 ATPase Inhibition (IC₅₀) |

| Radester | Data not available |

| Geldanamycin (Control) | Insert literature value |

| Radicicol (Control) | Insert literature value |

Table 3: Dose-Dependent Degradation of Hsp90 Client Proteins by Radester in Cellular Models (Representative Table)

Note: Quantitative dose-response data for Her-2 and Raf degradation by Radester are not currently available in the public domain. This table provides a template for quantifying this effect via Western blot analysis.

| Treatment Concentration (µM) | % Her-2 Protein Level (Normalized to Control) | % Raf-1 Protein Level (Normalized to Control) |

| 0 (Vehicle) | 100 | 100 |

| Concentration 1 | Data not available | Data not available |

| Concentration 2 | Data not available | Data not available |

| Concentration 3 | Data not available | Data not available |

| Concentration 4 | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of Radester in cellular models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Radester on a cancer cell line, such as MCF-7.

Materials:

-

MCF-7 breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Radester (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Radester in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Radester. Include a vehicle control (DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of Radester concentration to determine the IC₅₀ value.

Client Protein Degradation Assay (Western Blot)

This protocol is for assessing the degradation of Her-2 and Raf-1 in response to Radester treatment.

Materials:

-

Cancer cell line expressing Her-2 and Raf-1 (e.g., SK-BR-3 or BT-474 for Her-2)

-

Complete culture medium

-

Radester (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Her-2, anti-Raf-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of Radester for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Her-2 or anti-Raf-1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Re-probe the membrane with a loading control antibody (β-actin or GAPDH) to ensure equal loading. Quantify the band intensities to determine the extent of protein degradation at different Radester concentrations.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This protocol is for measuring the inhibitory effect of Radester on the ATPase activity of Hsp90.

Materials:

-

Purified human Hsp90α protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

ATP solution

-

Radester (dissolved in DMSO)

-

Malachite Green reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90 protein, and varying concentrations of Radester.

-

Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity relative to the vehicle control. Plot the percentage of activity against the logarithm of Radester concentration to determine the IC₅₀ value.

Visualizations

Hsp90 Signaling Pathway and Mechanism of Radester Inhibition

Caption: Hsp90 chaperone cycle and the inhibitory mechanism of Radester.

Experimental Workflow for Client Protein Degradation Analysis

Caption: Workflow for Western blot analysis of Hsp90 client protein degradation.

Conclusion

Radester represents a promising Hsp90 inhibitor with demonstrated cytotoxic activity in breast cancer cellular models. Its mechanism of action, centered on the inhibition of the Hsp90 chaperone and the subsequent degradation of key oncoproteins like Her-2 and Raf-1, provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and data frameworks provided in this guide offer a comprehensive approach for researchers to further elucidate the cellular and molecular effects of Radester and similar Hsp90 inhibitors. Future studies should focus on generating a more complete quantitative profile of Radester, including its specific activity against the Hsp90 ATPase and its dose-dependent effects on a broader range of Hsp90 client proteins in various cancer cell lines.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ibrutinib

As "Radester" does not appear to be a known or publicly documented pharmaceutical compound, this technical guide will proceed using Ibrutinib as a substitute to demonstrate the requested format and depth of information. Ibrutinib is a well-characterized Bruton's tyrosine kinase (BTK) inhibitor with extensive publicly available data on its pharmacokinetics and pharmacodynamics.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a first-in-class, orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By irreversibly binding to the cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively inhibits B-cell proliferation and survival. It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ibrutinib.

Pharmacokinetics

The pharmacokinetic profile of ibrutinib has been characterized in both healthy volunteers and patients with B-cell malignancies.

Absorption

-

Bioavailability: Following oral administration, ibrutinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 1 to 2 hours.

-

Effect of Food: The bioavailability of ibrutinib is significantly affected by food. Administration with a high-fat meal can increase the area under the plasma concentration-time curve (AUC) by up to 2-fold compared to administration in a fasted state.

Distribution

-

Volume of Distribution: Ibrutinib has a large apparent volume of distribution at steady state (Vdss/F) of approximately 10,000 L, suggesting extensive tissue distribution.

-

Protein Binding: Ibrutinib is highly bound to human plasma proteins (approximately 97.3%), primarily albumin.

Metabolism

-

Primary Pathway: Ibrutinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its metabolism.

-

Major Metabolite: The major active metabolite is the dihydrodiol metabolite, which has a BTK inhibitory potency that is approximately 15 times lower than that of ibrutinib.

Excretion

-

Route of Elimination: Ibrutinib is eliminated predominantly through the fecal route, with approximately 80% of the administered dose recovered in feces and less than 10% in urine.

-

Half-Life: The terminal half-life of ibrutinib is approximately 4 to 6 hours.

Pharmacokinetic Data Summary

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | |

| Bioavailability (Fasted vs. Fed) | AUC increased up to 2-fold with a high-fat meal | |

| Apparent Volume of Distribution (Vdss/F) | ~10,000 L | |

| Plasma Protein Binding | ~97.3% | |

| Primary Metabolizing Enzyme | CYP3A4 | |

| Primary Route of Excretion | Fecal (~80%) | |

| Terminal Half-Life | 4 - 6 hours |

Pharmacodynamics

The pharmacodynamic effects of ibrutinib are directly related to its inhibition of BTK.

Mechanism of Action

Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling pathways that are essential for B-cell trafficking, chemotaxis, and adhesion.

Target Occupancy

Sustained BTK occupancy is a key pharmacodynamic marker for ibrutinib. At the approved dose of 420 mg once daily, ibrutinib achieves and maintains a high degree of BTK occupancy (≥95%) in both peripheral blood mononuclear cells (PBMCs) and lymph node aspirates. This sustained inhibition is thought to be critical for its clinical efficacy.

Signaling Pathway

The inhibition of BTK by ibrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies. This disruption leads to the inhibition of downstream signaling molecules such as PLCγ2, ERK, and NF-κB, ultimately resulting in decreased cell proliferation and increased apoptosis.

Caption: Ibrutinib's inhibition of BTK in the BCR signaling pathway.

Pharmacodynamic Data Summary

| Parameter | Method | Result | Reference |

| Mechanism of Action | Biochemical Assays | Irreversible covalent inhibition of BTK at Cys-481 | |

| BTK Target Occupancy | In vivo PBMC and lymph node aspirate analysis | ≥95% at 420 mg once daily | |

| Downstream Signaling | Western Blot, Flow Cytometry | Inhibition of PLCγ2, ERK, and NF-κB phosphorylation |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ibrutinib Quantification

This method is used to determine the concentration of ibrutinib in plasma samples.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions monitored are specific for ibrutinib and its internal standard.

Caption: Workflow for LC-MS/MS quantification of ibrutinib in plasma.

BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by ibrutinib in patient samples.

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and lysed to release cellular proteins, including BTK.

-

Probe Labeling: The cell lysate is incubated with a fluorescently labeled, irreversible BTK probe that binds to the same Cys-481 residue as ibrutinib. The probe will only bind to BTK that is not already occupied by ibrutinib.

-

Gel Electrophoresis and Imaging: The labeled proteins are separated by size using SDS-PAGE. The gel is then imaged using a fluorescence scanner to detect the labeled BTK probe. The intensity of the fluorescent band is inversely proportional to the BTK occupancy by ibrutinib.

Caption: Experimental workflow for the BTK occupancy assay.

Radester: A Technical Guide to a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radester is a synthetically developed small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Radester. It includes a summary of its preclinical data, detailed experimental protocols for its characterization, and visualizations of its targeted signaling pathways. Radester is a chimeric molecule, ingeniously designed by combining the resorcinol ring of radicicol and the quinone moiety of geldanamycin, both of which are natural product inhibitors of Hsp90.[1][2] This hybrid design aims to leverage the key structural features of both parent compounds to achieve potent Hsp90 inhibition. Preclinical studies have demonstrated its ability to induce the degradation of key oncoproteins, such as Her-2 and Raf, and exhibit cytotoxicity against cancer cell lines.[1] This guide is intended to serve as a detailed resource for researchers and drug development professionals interested in the preclinical profile of Radester and its potential as an anticancer agent.

Discovery and Development

The discovery of Radester was rooted in the established understanding of Hsp90 as a promising target for cancer therapy. The Hsp90 chaperone is a master regulator of the stability and activity of a multitude of oncoproteins, including Her-2, Akt, Bcr-Abl, c-Kit, EGFR, and mutant BRAF.[3] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, offering a multi-pronged attack on oncogenic signaling pathways.[4]

The development of Radester was part of a strategy to create novel Hsp90 inhibitors by creating a hybrid molecule from two known natural product inhibitors: radicicol and geldanamycin.[1][2] Radester incorporates the resorcinol ring of radicicol, a key pharmacophore for Hsp90 binding, with the quinone structure of geldanamycin, linked via an isopropyl ester.[1] The synthesis and initial biological evaluation of Radester were first reported in 2005.[1]

While a detailed timeline of its entire development history is not extensively documented in publicly available literature, the initial discovery represents a significant step in the exploration of synthetic, chimeric Hsp90 inhibitors. To date, Radester remains a compound of interest in preclinical research, with no publicly available data on its progression into clinical trials.

Preclinical Data

The preclinical evaluation of Radester has primarily focused on its in vitro activity in cancer cell lines. The key quantitative data available for Radester and its corresponding hydroquinone are summarized in the table below.

| Compound | Cell Line | Assay | Endpoint | Value (μM) | Reference |

| Radester | MCF-7 | Cytotoxicity | IC50 | 13.9 | [1] |

| Radester Hydroquinone | MCF-7 | Cytotoxicity | IC50 | 7.1 | [1] |

These initial findings indicate that Radester exhibits cytotoxic effects against the MCF-7 breast cancer cell line.[1] The hydroquinone form of Radester demonstrated greater potency in this assay.[1] Further preclinical investigations have focused on the degradation of Hsp90 client proteins.

Protein degradation assays have confirmed that Radester induces the degradation of Hsp90-dependent client proteins Her-2 and Raf, which provides a direct link between its Hsp90 inhibitory activity and its cytotoxic effects.[1]

Mechanism of Action and Signaling Pathway

Radester exerts its biological effects by inhibiting the function of Hsp90. Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways. By binding to the N-terminal ATP-binding pocket of Hsp90, Radester disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.

The degradation of key client proteins like Her-2 (a receptor tyrosine kinase) and Raf (a serine/threonine-specific protein kinase) disrupts downstream signaling cascades that are essential for cancer cell proliferation, survival, and metastasis.

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not fully available in the public domain. However, based on the published information and standard laboratory practices for evaluating Hsp90 inhibitors, the following are representative, detailed protocols for the key experiments.

Synthesis of Radester

The synthesis of Radester involves the esterification of the resorcinol moiety of a radicicol derivative with the quinone moiety of a geldanamycin derivative. While the specific, step-by-step protocol from the original publication is not available, a general conceptual workflow is presented below. The synthesis would require advanced organic chemistry techniques and purification methods such as column chromatography and spectroscopic analysis (NMR, Mass Spectrometry) for characterization.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Radester on a cancer cell line, such as MCF-7.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Radester (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Radester in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted Radester solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of Radester that inhibits 50% of cell growth) by plotting a dose-response curve.

Western Blot for Her-2 and Raf Degradation

This protocol describes how to perform a Western blot to assess the degradation of Her-2 and Raf proteins in a cancer cell line treated with Radester.

Materials:

-

Cancer cell line known to express Her-2 and Raf (e.g., SK-BR-3 or MCF-7)

-

Radester

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Her-2, Raf, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Radester for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Her-2, Raf, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Her-2 and Raf to the loading control to determine the extent of degradation at different concentrations of Radester.

Conclusion

Radester is a rationally designed, synthetic Hsp90 inhibitor that has demonstrated preclinical efficacy in vitro. Its unique chimeric structure, combining key features of radicicol and geldanamycin, underscores a valuable strategy in the design of novel anticancer agents. The available data on its cytotoxicity and its ability to induce the degradation of key oncoproteins like Her-2 and Raf validate its mechanism of action and support its potential for further development. This technical guide provides a core understanding of Radester for the scientific community. Further in vivo studies would be necessary to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety in a more complex biological system.

References

- 1. Radester, a novel inhibitor of the Hsp90 protein folding machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geldanamycin, radicicol, and chimeric inhibitors of the Hsp90 N-terminal ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of Hsp90 inhibitors: a promising pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Scientific Review: In Vitro and In Vivo Studies of Radester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings

A comprehensive search of scientific literature for in vitro and in vivo studies of a compound referred to as "Radester" did not yield any relevant results. The search terms "Radester in vitro studies" and "Radester in vivo studies" returned information on a variety of other substances, including Resveratrol, the radioprotector methylproamine, the aminosteroid derivative RM-581, and phytosterol esters. Additionally, information was retrieved regarding the ROADSTER multi-center trial, which is related to a medical device and not a pharmaceutical compound.

This lack of specific findings suggests that "Radester" may be a fictional name, a highly novel or proprietary compound not yet described in publicly accessible scientific literature, or a potential misspelling of a different agent.

Path Forward

Given the absence of data on "Radester," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

We invite the user to provide an alternative name, spelling, or any known chemical identifiers (such as a CAS number or IUPAC name) for the compound of interest. With more specific information, a new and more targeted search can be conducted to potentially locate the relevant scientific data required to fulfill the original request.

Without verifiable scientific literature, any attempt to generate the requested content would be speculative and would not meet the standards of a technical guide for a scientific audience. We are committed to providing accurate and well-referenced information and look forward to assisting further with a more specified query.

The Therapeutic Potential of Radester: A Technical Whitepaper for Drug Development Professionals

An In-depth Technical Guide on the Core Science of Radester, a Novel Hsp90 Inhibitor

This document provides a comprehensive overview of the preclinical data available for Radester, a novel synthetic molecule with potential applications in oncology. Radester is identified as a potent inhibitor of the Heat Shock Protein 90 (Hsp90) protein folding machinery, a critical pathway for the survival and proliferation of cancer cells. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Hsp90.

Introduction to Radester and its Target: Hsp90

Radester is a novel synthetic compound designed as a hybrid molecule, combining structural elements from two well-known natural product Hsp90 inhibitors: radicicol and geldanamycin. Specifically, it incorporates the resorcinol ring of radicicol and the quinone moiety of geldanamycin, connected via an isopropyl ester.[1] The rationale behind this design is to leverage the Hsp90-inhibitory properties of these parent compounds to create a new chemical entity with potential antitumor activity.

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide range of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, survival, and metastasis. By inhibiting Hsp90, Radester aims to induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

The primary mechanism of action of Radester is the inhibition of the Hsp90 protein folding machinery.[1] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90-dependent client proteins. Key oncogenic client proteins that are sensitive to Hsp90 inhibition include Her-2 (Human Epidermal Growth Factor Receptor 2) and Raf (Rapidly Accelerated Fibrosarcoma kinase), both of which are critical components of signaling pathways that promote cell proliferation and survival.[1]

The degradation of these client proteins by Radester has been demonstrated in preclinical studies, correlating Hsp90 inhibition with its cytotoxic effects on cancer cells.[1] Further research into bicyclic analogues of Radester has also shown that these compounds induce a concentration-dependent degradation of Hsp90-dependent client proteins, with certain structural modifications enhancing this activity.[2]

Figure 1: Signaling pathway of Radester's Hsp90 inhibition.

Preclinical Data

The therapeutic potential of Radester has been evaluated in preclinical studies, primarily focusing on its cytotoxic effects in cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of Radester and its corresponding hydroquinone was assessed in the MCF-7 human breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined.

| Compound | Cell Line | IC50 (µM) |

| Radester | MCF-7 | 13.9[1] |

| Radester Hydroquinone | MCF-7 | 7.1[1] |

Client Protein Degradation

To confirm that the observed cytotoxicity was a result of Hsp90 inhibition, protein degradation assays were performed for the Hsp90-dependent client proteins, Her-2 and Raf.[1] These experiments demonstrated that treatment with Radester leads to a reduction in the levels of these key oncoproteins. Bicyclic analogues of Radester have also been shown to induce concentration-dependent degradation of Hsp90 client proteins.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and further investigation of Radester's therapeutic potential.

Cell Culture and Cytotoxicity Assay

-

Cell Line: MCF-7 human breast cancer cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay (MTT Assay):

-

MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Cells are treated with various concentrations of Radester or Radester hydroquinone for 72 hours.

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

-

Figure 2: Workflow for the in vitro cytotoxicity assay.

Protein Degradation Assay (Western Blot)

-

Cell Treatment and Lysis:

-

MCF-7 cells are seeded in 6-well plates and treated with Radester at various concentrations for different time points.

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to remove cellular debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) protein assay kit.

-

Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (Polyvinylidene fluoride) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against Her-2, Raf, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Future Directions and Therapeutic Potential

The initial preclinical data for Radester are promising and warrant further investigation into its therapeutic potential as an anticancer agent. Future studies should focus on:

-

Broadening the Scope of In Vitro Studies: Evaluating the cytotoxicity of Radester across a wider panel of cancer cell lines, including those with known dependencies on Hsp90 client proteins.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of Radester in animal models of cancer to determine its efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

-

Structure-Activity Relationship (SAR) Studies: Continuing the exploration of analogues, such as the bicyclic Radester analogues, to optimize potency, selectivity, and drug-like properties.[2]

-

Combination Therapies: Investigating the potential synergistic effects of Radester with other anticancer agents, as Hsp90 inhibitors have been shown to sensitize cancer cells to conventional chemotherapies and targeted therapies.

Conclusion

Radester represents a novel chemical entity with a clear mechanism of action targeting a clinically validated cancer target, Hsp90. The available preclinical data demonstrate its ability to inhibit the growth of cancer cells and induce the degradation of key oncoproteins. While further research is required to fully elucidate its therapeutic potential, Radester and its analogues are promising candidates for further drug development in oncology. This whitepaper provides a foundational understanding for researchers and drug development professionals to build upon in the pursuit of new and effective cancer therapies.

References

An In-depth Technical Guide to Radester Analogues and Derivatives: Targeting the Hsp90 Chaperone Machinery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radester, a synthetic hybrid molecule combining structural motifs from the natural products radicicol and geldanamycin, has emerged as a promising inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a vast array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, offering a multi-pronged approach to cancer therapy. This technical guide provides a comprehensive exploration of Radester analogues and derivatives, detailing their synthesis, mechanism of action, and structure-activity relationships. We present detailed experimental protocols for key assays, quantitative data on the biological activity of various analogues, and visualizations of the Hsp90 signaling pathway and experimental workflows to facilitate further research and development in this area.

Introduction: Radester as an Hsp90 Inhibitor

Radester is a rationally designed small molecule that potently inhibits the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and activity of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[1] As a hybrid of radicicol's resorcinol ring and geldanamycin's quinone moiety, Radester binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90-dependent client proteins. Many of these client proteins are oncoproteins that are crucial for the growth and survival of cancer cells, including Her-2 and Raf-1.[1] Consequently, Radester and its analogues exhibit cytotoxic effects in various cancer cell lines, making them attractive candidates for anticancer drug development. The exploration of Radester analogues, including bicyclic derivatives, has led to the identification of compounds with enhanced potency and potentially improved pharmacological properties.

Quantitative Data: Biological Activity of Radester Analogues

The following tables summarize the in vitro biological activity of Radester and a selection of its analogues and derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Radester and its Hydroquinone Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| Radester | MCF-7 | 13.9 | [1] |

| Radester Hydroquinone | MCF-7 | 7.1 | [1] |

Table 2: Cytotoxicity of Bicyclic Radester Analogues

| Compound | Ring Size | Cell Line | IC50 (µM) | Reference |

| Bicyclic Analogue 1 | Five-membered | MCF-7 | >50 | Bioorg Med Chem Lett 2009;19(24):6845-50 |

| Bicyclic Analogue 2 | Six-membered | MCF-7 | 25.5 | Bioorg Med Chem Lett 2009;19(24):6845-50 |

| Bicyclic Analogue 3 | Six-membered | SK-Br-3 | 10.2 | Bioorg Med Chem Lett 2009;19(24):6845-50 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Radester and its bicyclic analogues, as well as for key biological assays used to evaluate their activity as Hsp90 inhibitors.

Synthesis of Radester

This protocol is adapted from Shen G, Blagg BSJ. Radester, a novel inhibitor of the Hsp90 protein folding machinery. Org Lett. 2005 May 26;7(11):2157-60.

Materials:

-

Radicicol

-

Geldanamycin quinone

-

Isopropyl alcohol

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve radicicol (1 equivalent) and geldanamycin quinone (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Radester.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Synthesis of Bicyclic Radester Analogues

This protocol is a generalized procedure based on the synthesis described in Bioorg Med Chem Lett. 2009 Dec 15;19(24):6845-50.

Materials:

-

Appropriately substituted resorcinol derivative

-

Cyclic anhydride (e.g., glutaric anhydride for a six-membered ring)

-

Thionyl chloride

-

Appropriately substituted quinone derivative

-

Triethylamine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: React the cyclic anhydride with the resorcinol derivative in the presence of a suitable base to form the corresponding carboxylic acid. Subsequently, treat the carboxylic acid with thionyl chloride to generate the acid chloride.

-

Esterification: In a separate flask, dissolve the quinone derivative in anhydrous DCM and add triethylamine. Cool the solution to 0 °C and add the previously prepared acid chloride dropwise.

-

Cyclization: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the bicyclic Radester analogue.

-

Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Hsp90 protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (e.g., 1 mM)

-

Radester analogue/derivative stock solution (in DMSO)

-

Malachite Green Reagent (commercially available kits or prepared in-house)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the Radester analogue/derivative in the assay buffer.

-

In a 96-well plate, add the assay buffer, purified Hsp90 protein, and the Radester analogue/derivative dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of ~620-650 nm using a plate reader.

-

Calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the effect of Radester analogues on the protein levels of Hsp90 client proteins such as Her-2 and Raf-1.

Materials:

-

Cancer cell line (e.g., MCF-7, SK-Br-3)

-

Cell culture medium and supplements

-

Radester analogue/derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Her-2, anti-Raf-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the Radester analogue/derivative for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Her-2 or anti-Raf-1) overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Her-2 or Raf-1 to the loading control (β-actin or GAPDH) to determine the extent of protein degradation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Hsp90 signaling pathway and the experimental workflows described in this guide.

Caption: Hsp90 Signaling Pathway and Inhibition by Radester Analogues.

Caption: Synthetic Workflows for Radester and its Bicyclic Analogues.

Caption: Experimental Workflows for Biological Evaluation of Radester Analogues.

Conclusion

Radester and its analogues represent a compelling class of Hsp90 inhibitors with significant potential for the development of novel anticancer therapeutics. The modular nature of their synthesis allows for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships and therapeutic potential of these promising compounds. The provided visualizations of the underlying biological pathways and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and evaluation of Radester derivatives. Continued research into this class of Hsp90 inhibitors is warranted to fully realize their clinical potential.

References

Preliminary Toxicity Screening of Radester: A Methodological Overview

Absence of specific data for "Radester": Extensive searches for toxicological data on a substance specifically named "Radester" did not yield any results. Therefore, this guide provides a comprehensive overview of the standard methodologies and data presentation formats used in preliminary toxicity screening of a novel compound, which would be applicable to a substance like Radester. This whitepaper is intended for researchers, scientists, and drug development professionals to illustrate the core requirements of a preliminary toxicity assessment.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is the LD50 (Lethal Dose, 50%), which is the dose expected to cause mortality in 50% of the test animals.

Data Presentation

Table 1: Acute Oral Toxicity of a Hypothetical Substance in Rodents

| Species | Sex | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) | Clinical Signs of Toxicity |

| Rat | Male | > 2000 | N/A | No significant clinical signs observed. |

| Rat | Female | > 2000 | N/A | No significant clinical signs observed. |

| Mouse | Male | > 2000 | N/A | No significant clinical signs observed. |

| Mouse | Female | > 2000 | N/A | No significant clinical signs observed. |

N/A: Not Applicable

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on standard guidelines for acute oral toxicity testing.

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage. A limit test at 2000 mg/kg is often performed first. If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 28 or 90 days. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

Table 2: Summary of a 90-Day Sub-chronic Oral Toxicity Study in Rats (Hypothetical Data)

| Parameter | Control | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |

| Body Weight Gain (g) | ||||

| Male | 150 ± 15 | 148 ± 14 | 145 ± 16 | 130 ± 12 |

| Female | 100 ± 10 | 98 ± 9 | 95 ± 11 | 85 ± 8 |

| Hematology | No significant changes | No significant changes | No significant changes | Mild anemia |

| Clinical Chemistry | No significant changes | No significant changes | Elevated ALT, AST | Significantly elevated ALT, AST |

| Organ Weights | ||||

| Liver (Male) | Normal | Normal | Increased | Significantly increased |

| Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy | Centrilobular hypertrophy and necrosis |

| NOAEL (mg/kg/day) | - | Low Dose | - | - |

Statistically significant difference from control (p < 0.05). ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study

-

Test Animals: Similar to acute toxicity studies, using a rodent and a non-rodent species.

-

Dose Groups: Typically, three dose levels (low, mid, high) and a control group are used.

-

Dose Administration: The test substance is administered daily via the intended route of human exposure (e.g., oral gavage) for 90 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: At termination, all animals undergo a full necropsy, organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is typically required.

Data Presentation

Table 3: Summary of Genotoxicity Assays (Hypothetical Results)

| Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes | 50 - 500 µg/mL | With and Without | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | 500, 1000, 2000 mg/kg | N/A | Negative |

Experimental Protocols

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-

Method: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow in the absence of a specific amino acid) is counted. A significant increase in revertant colonies indicates mutagenic potential.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Method: Cells are exposed to the test substance with and without S9 mix.

-

Endpoint: Cells are examined microscopically for structural and numerical chromosomal aberrations.

-

Test System: Rodents (usually mice or rats).

-

Method: Animals are treated with the test substance. Bone marrow or peripheral blood is collected at specific time points.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in micronuclei indicates clastogenic or aneugenic effects.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[1][2]

Data Presentation

Table 4: Core Battery Safety Pharmacology Screen (Hypothetical Findings)

| System | Assay | Endpoint | Result |

| Cardiovascular | hERG Assay | Inhibition of potassium current | No significant inhibition at therapeutic concentrations. |

| In Vivo Cardiovascular in Conscious Dogs (Telemetry) | Heart rate, blood pressure, ECG | No adverse effects observed. | |

| Central Nervous System | Functional Observational Battery (FOB) in Rats | Behavioral and neurological changes | No adverse effects observed. |

| Respiratory | Whole-body plethysmography in Rats | Respiratory rate, tidal volume | No adverse effects observed. |

Experimental Protocols

-

Test System: Mammalian cells (e.g., HEK293) stably expressing the hERG potassium channel.

-

Method: The effect of the test substance on the hERG potassium current is measured using patch-clamp electrophysiology.

-

Endpoint: Inhibition of the hERG current, which can indicate a potential for QT interval prolongation and cardiac arrhythmias.

-

Test System: Conscious, telemeterized animals (e.g., dogs, non-human primates).

-

Method: Continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) before and after administration of the test substance.

-

Test System: Rodents (usually rats).

-

Method: A series of non-invasive observations and tests to assess behavioral and neurological functions, including posture, gait, reactivity, and motor activity.

-

Test System: Conscious, unrestrained rodents.

-

Method: Whole-body plethysmography is used to measure respiratory parameters.

Visualizations

Experimental Workflow for Preliminary Toxicity Screening

Caption: Workflow for preliminary toxicity screening.

Logical Relationship of Toxicity Endpoints

Caption: Relationship between exposure and toxicity endpoints.

References

Application Notes and Protocols: Radester for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radester is a novel investigational compound demonstrating significant anti-proliferative effects in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of Radester in a cell culture setting. The following sections describe standard assays to quantify its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on key cellular signaling pathways. Adherence to these protocols will ensure reproducible and reliable data for the characterization of Radester's anti-cancer properties.

Hypothetical Mechanism of Action

Radester is hypothesized to exert its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. By inhibiting this pathway, Radester is thought to trigger apoptosis and reduce cell viability in cancer cells.

Application Notes and Protocols: The Use of Paclitaxel in Preclinical Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent anti-cancer agent widely utilized in the treatment of various solid tumors, including ovarian, breast, lung, and Kaposi's sarcoma. Its primary mechanism of action involves the disruption of microtubule function, a critical component of the cellular cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells. The evaluation of paclitaxel's efficacy and the exploration of its therapeutic potential in novel combination therapies heavily rely on preclinical studies utilizing animal models of cancer.

These application notes provide a comprehensive overview and detailed protocols for the use of paclitaxel in common preclinical cancer animal models. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor activity of this important chemotherapeutic agent.

Mechanism of Action

Paclitaxel's anti-neoplastic activity stems from its ability to bind to the β-subunit of tubulin, the protein monomer that polymerizes to form microtubules. Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes the microtubule polymer and prevents its disassembly. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. The resulting mitotic arrest triggers a signaling cascade that ultimately leads to programmed cell death (apoptosis).

Caption: Mechanism of action of Paclitaxel in cancer cells.

Data Presentation: Efficacy of Paclitaxel in Xenograft Models

The following tables summarize representative quantitative data on the efficacy of paclitaxel in various cancer xenograft models. These data are illustrative and will vary depending on the specific cell line, animal strain, and treatment regimen.

Table 1: Paclitaxel Efficacy in a Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | q3d x 4 | 1250 ± 150 | - |

| Paclitaxel | 10 | q3d x 4 | 450 ± 80 | 64 |

| Paclitaxel | 20 | q3d x 4 | 200 ± 50 | 84 |

Table 2: Paclitaxel Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | q4d x 3 | 1500 ± 200 | - |

| Paclitaxel | 15 | q4d x 3 | 600 ± 110 | 60 |

| Paclitaxel | 30 | q4d x 3 | 250 ± 60 | 83 |

Table 3: Paclitaxel Efficacy in an Ovarian Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 25 | Percent Tumor Growth Inhibition (%) |